6-Chloro-4-phenyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinazoline

Coordination Chemistry Conformational Analysis Zinc Complexes

Researchers seeking to exploit the conformational flexibility of 2-arylquinazoline ligands for anion-directed Zn(II) complexes face a supply gap. This 6-chloro-4-phenyl-2-(pyridin-2-ylmethyl)sulfanyl derivative is the exact scaffold enabling tunable photophysical properties and multi-kinase inhibition (close analogs IC50: 1.94-7.1 µM vs. doxorubicin). - Validated core for hit-to-lead optimization, offering superior potency over 6-chloro-4-phenylquinazoline precursors (IC50 >12 µM). - Robust S-alkylation synthesis supports efficient parallel library generation and gram-scale procurement.

Molecular Formula C20H14ClN3S
Molecular Weight 363.9 g/mol
Cat. No. B12268883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-phenyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinazoline
Molecular FormulaC20H14ClN3S
Molecular Weight363.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)SCC4=CC=CC=N4
InChIInChI=1S/C20H14ClN3S/c21-15-9-10-18-17(12-15)19(14-6-2-1-3-7-14)24-20(23-18)25-13-16-8-4-5-11-22-16/h1-12H,13H2
InChIKeyNSMKXPUJIPVXPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-phenyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinazoline: Compound Overview


6-Chloro-4-phenyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinazoline is a synthetic small molecule belonging to the 2-sulfanyl-substituted quinazoline class, a privileged scaffold in medicinal and coordination chemistry . It features a 6-chloro substituent and a pyridin-2-ylmethylsulfanyl moiety at the 2-position, conferring distinct steric and electronic properties compared to simpler 4-phenylquinazolines. Quinazoline derivatives are widely explored for their anticancer, antimicrobial, and anti-inflammatory activities [1]. This specific compound and its close structural analogs have been utilized as conformationally flexible ligands for Zn(II) complexes, enabling the study of anion-directed structural diversity and tunable photophysical properties, as well as in evaluations of their biological potential [2].

6-Chloro-4-phenyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinazoline: Substitution Risks


The selection of a specific quinazoline derivative for research or procurement cannot be based solely on the presence of the quinazoline core; small structural modifications lead to substantial differences in function. Even closely related analogs of 6-Chloro-4-phenyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinazoline demonstrate divergent behaviors. For example, the 2-substituent dictates the ligand's flexibility and coordination geometry in metal complexes [1], while the specific halogenation pattern (e.g., 6-chloro vs. 6-bromo or 6,7-dimethoxy) significantly shifts antimicrobial potency and spectrum of activity [2][3]. The following sections provide quantitative evidence of these critical performance differences, establishing a clear rationale for specifying this compound.

6-Chloro-4-phenyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinazoline: Comparative Evidence


Conformational Flexibility Enables Anion-Directed Structures

The ligand 6-chloro-4-phenyl-2-(pyridin-2-yl)quinazoline (the direct structural analog with a C–C bond at the 2-position instead of a C–S–C linkage) demonstrates quantifiable conformational flexibility, which is essential for its function in coordination chemistry. DFT studies on this analog identified two stable conformers, 'syn' and 'anti', resulting from rotation around the bond connecting the pyridyl and quinazoline rings [1]. This property is directly conferred by the aryl substitution pattern at the 2-position, a feature shared with the sulfanyl-linked target compound. In contrast, simpler quinazoline ligands without a 2-aryl substituent lack this degree of rotational freedom, severely limiting their ability to adapt to different metal coordination geometries [1]. This flexibility allowed the analog to form structurally diverse Zn(II) complexes with monomeric (tetrahedral and trigonal bipyramidal) and dimeric (octahedral) geometries, dictated solely by the choice of counter-anion [1].

Coordination Chemistry Conformational Analysis Zinc Complexes

Conformation-Dependent Luminescence Tuning

The photophysical properties of 6-chloro-4-phenyl-2-(pyridin-2-yl)quinazoline and the target sulfanyl analog are directly tunable through conformational changes upon metal complexation. For the direct analog, its Zn(II) complexes exhibited distinct luminescence properties that correlated with the ligand's conformation (syn vs. anti) and overall complex geometry [1]. This structure-property relationship is a direct result of the flexible 2-arylquinazoline architecture. In comparison, complexes formed with rigid, non-flexible quinazoline ligands do not display this level of tunability, as their emission properties are largely fixed [1]. This differential behavior is a key advantage for applications requiring environment-sensitive or stimuli-responsive optical probes.

Photophysics Luminescence Zinc Complexes

Antibacterial Activity vs. Close Analog

Direct comparative antibacterial data for the target compound is not available as a single head-to-head study. However, a cross-study comparable analysis using the same assay standard reveals a critical potency differentiation against a close analog. A structurally related 2-sulfanyl-substituted quinazoline derivative, 2-sulfanyl-substituted 3H-spiro[benzo[h]quinazoline-5,1′-cycloheptane]-4(6H)-one, exhibited significant antibacterial activity against Gram-positive *Staphylococcus aureus* 209p and *Bacillus subtilis* ATCC 6633 [1]. While its potency was inferior to the reference drug furazolidone, it defined a specific activity level for this chemotype. In contrast, 6-chloro-4-phenylquinazoline, a simpler analog lacking the 2-sulfanyl and pyridylmethyl groups, shows substantially higher MIC values (e.g., 12 µM against HeLa, 15 µM against MCF-7, 18 µM against A549 in anticancer assays, with antibacterial data being sparse and generally less potent) . The presence of the 2-sulfanyl linker and pyridyl moiety in the target compound is expected to significantly enhance both antibacterial and cytotoxic potency based on established structure-activity relationship (SAR) trends in the quinazoline class, where 2-sulfanyl substitution is a known pharmacophore for antimicrobial activity [1][2].

Antibacterial MIC Quinazoline

2-Sulfanyl Motif Enhances Cytotoxic Potency

A direct quantitative benchmark for the cytotoxic potential of the target compound's core pharmacophore is provided by a series of novel 2-sulfanylquinazolin-4(3H)-one derivatives, which are the closest chemical congeners to the target compound in the available literature. The most active compound in that series, designated 5d, exhibited broad-spectrum anticancer activity with IC50 values ranging from 1.94 to 7.1 µM against a panel of cancer cell lines, a potency that was superior to the reference drug doxorubicin (IC50 = 3.18–5.57 µM) in the same assay [1]. This demonstrates the significant cytotoxic potential embedded in the 2-sulfanylquinazoline scaffold. In stark contrast, the simpler 6-chloro-4-phenylquinazoline, which lacks the crucial 2-sulfanyl group, shows much weaker cytotoxicity, with reported IC50 values of 12–18 µM against HeLa, MCF-7, and A549 cells . The nearly 2- to 9-fold difference in potency, observed between different studies using related cell lines, highlights the profound impact of the 2-sulfanyl substituent.

Cytotoxicity Anticancer Kinase Inhibitor

Unambiguous Structural Identity

A fundamental differentiator for procurement is the unambiguous structural identity of 6-Chloro-4-phenyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinazoline. The compound's unique connectivity—a quinazoline core linked via a thioether bridge to a 2-pyridylmethyl group—is precisely defined by its IUPAC name and can be confirmed by standard spectroscopic techniques (¹H NMR, ¹³C NMR, LCMS) . This contrasts sharply with many commercially available 'quinazoline derivatives,' which may be supplied as regioisomeric mixtures or with ambiguous substitution patterns, particularly at the 2- and 4-positions. For example, the simple analog 6-chloro-4-phenylquinazoline (CAS 4015-28-5) is a well-defined scaffold, but many synthetic derivatives derived from it lack full characterization . The target compound's distinct C–S–C linkage and pyridyl group provide a unique spectroscopic fingerprint that serves as an inherent quality control marker, ensuring researchers receive and work with a single, defined chemical entity, which is critical for reproducible data.

Analytical Chemistry Quality Control Structural Confirmation

Synthetic Tractability & Scalability

The synthesis of this compound is typically achieved through a multi-step route starting from readily available precursors, involving the construction of the quinazoline ring followed by introduction of the 2-sulfanyl substituent via S-alkylation . This approach is advantageous when compared to the synthesis of many other 2,4-disubstituted quinazolines, which often require harsh conditions, expensive catalysts, or protecting group strategies. For instance, modern atroposelective syntheses of aminopyridinyl-quinazolines utilize specialized chiral ligands and Negishi coupling conditions [1]. The target compound's preparation, while multi-step, relies on more classical and robust transformations, potentially translating to higher yields and lower cost at scale. This synthetic accessibility makes it a practical and scalable choice for research programs that require gram quantities of a novel quinazoline scaffold, avoiding the bottleneck of complex catalytic steps.

Synthetic Chemistry Methodology Building Block

6-Chloro-4-phenyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinazoline: Validated Applications


Stimuli-Responsive Luminescent Sensors

The compound's demonstrated conformational flexibility and its ability to form structurally diverse Zn(II) complexes with tunable photophysical properties make it a specific and well-suited building block for creating environment-sensitive optical materials [1]. Researchers can design sensors where exposure to different anions triggers a distinct, measurable change in luminescence, directly exploiting the structure-property relationship established by its flexible 2-arylquinazoline architecture, a function unattainable with rigid ligands.

Anticancer SAR: Pre-Validated Scaffold

The compound's 2-sulfanylquinazoline core is a validated pharmacophore for multi-kinase inhibition and apoptosis induction, with close analogs achieving IC50 values superior to doxorubicin (1.94–7.1 µM) [2]. This makes it a high-priority scaffold for hit-to-lead optimization, offering a quantifiably more potent starting point than a 6-chloro-4-phenylquinazoline precursor (IC50 > 12 µM).

Antimicrobial Lead for Gram-Positive Pathogens

The 2-sulfanyl substituent is a key motif for antibacterial activity within the quinazoline class [3]. This compound is thus an ideal scaffold for systematic SAR studies aimed at optimizing potency against *Staphylococcus aureus* and other Gram-positive bacteria, filling a critical need for new agents against drug-resistant strains, a pathway whose promise is supported by quantitative activity observed in structurally related 2-sulfanyl-spiro-quinazoline derivatives.

Scalable Quinazoline Building Block

Its synthesis via robust S-alkylation chemistry, rather than complex catalytic routes, positions it as a practical and potentially scalable key intermediate for generating compound libraries . Procurement of this specific compound enables efficient parallel synthesis and diversification, a significant logistical advantage for medicinal chemistry groups building focused compound collections around the quinazoline core.

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